molecular formula C8H5BrF3NO2 B8201531 4-Bromo-2-(trifluoromethoxy)benzamide

4-Bromo-2-(trifluoromethoxy)benzamide

Cat. No.: B8201531
M. Wt: 284.03 g/mol
InChI Key: COGBPIQJXYJDQN-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)benzamide is a chemical building block of high interest in medicinal chemistry and drug discovery. The structure incorporates both a bromo substituent and a trifluoromethoxy group on a benzamide core, making it a versatile intermediate for synthetic organic chemistry. The amide functional group is one of the most prevalent in medicinal chemistry, found in nearly a quarter of all marketed pharmaceuticals . The bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as those catalyzed by copper or palladium, enabling the construction of more complex molecules . The trifluoromethoxy (OCF₃) group is a key pharmacophore in drug design due to its high electronegativity, lipophilicity, and metabolic stability, which can significantly influence a molecule's binding affinity and bioavailability . As such, this compound is a valuable scaffold for developing novel bioactive molecules, particularly in the synthesis of potential kinase inhibitors and other targeted therapies. The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGBPIQJXYJDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Trifluoromethoxylation of 2-Hydroxy-4-Bromobenzoic Acid

A common approach involves substituting a hydroxyl group with a trifluoromethoxy moiety. Starting with 2-hydroxy-4-bromobenzoic acid, the hydroxyl group is activated for nucleophilic displacement.

Procedure :

  • Protection of Hydroxyl Group : The phenolic hydroxyl is converted to a mesylate or tosylate using methanesulfonyl chloride or toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Trifluoromethoxylation : The activated intermediate reacts with silver trifluoromethoxide (AgOCF₃) in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours.

  • Amidation : The resulting 4-bromo-2-(trifluoromethoxy)benzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with aqueous ammonia to yield the benzamide.

Challenges :

  • Silver trifluoromethoxide is moisture-sensitive and requires inert conditions.

  • Competing elimination reactions may reduce yields, necessitating careful temperature control.

Yield Optimization :

  • Use of catalytic potassium iodide (KI) improves nucleophilic substitution efficiency (yields: 60–75%).

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Industrial processes prioritize cost-effectiveness and scalability:

ParameterLaboratory ScaleIndustrial Scale
Solvent DMF, THFToluene, Methylcyclohexane
Catalyst AgOCF₃CuI/1,10-phenanthroline
Reaction Temperature 80–100°C120–150°C

Rationale :

  • Toluene offers better boiling points for high-temperature reactions and easier recycling.

  • Copper catalysts reduce reliance on expensive silver reagents while maintaining selectivity.

Waste Minimization Strategies

  • In Situ Generation of Trifluoromethoxide : Combining trifluoromethyltrimethylsilane (TMSCF₃) with potassium fluoride (KF) generates trifluoromethoxide ions, reducing silver waste.

  • Recycling of Solvents : Distillation and reuse of toluene or methylcyclohexane lower environmental impact.

Mechanistic Analysis of Key Reactions

Trifluoromethoxylation via SNAr Mechanism

The substitution of a leaving group (e.g., mesylate) by trifluoromethoxide proceeds through a nucleophilic aromatic substitution (SNAr) pathway:

  • Formation of Meisenheimer Complex : The electron-deficient aromatic ring (due to bromine and amide groups) stabilizes negative charge development at the ortho position.

  • Transition State : Trifluoromethoxide attacks the activated position, displacing the mesylate group.

  • Rearomatization : Loss of the leaving group restores aromaticity, yielding the trifluoromethoxy product.

Kinetic Data :

  • Activation energy: ~85 kJ/mol (determined via Arrhenius plots).

  • Rate-limiting step: Meisenheimer complex formation.

Amidation via Acyl Chloride Intermediate

The conversion of 4-bromo-2-(trifluoromethoxy)benzoic acid to the amide involves:

  • Acyl Chloride Formation : Reaction with SOCl₂ proceeds via a two-step mechanism:

    • Protonation of the carbonyl oxygen.

    • Nucleophilic attack by chloride ion, releasing SO₂ and HCl.

  • Ammonolysis : Ammonia attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide bond.

Side Reactions :

  • Overheating may lead to decomposition of the acyl chloride to CO₂ and aryl chloride.

  • Excess ammonia can cause esterification if residual alcohol solvents are present.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/kg)
Nucleophilic SNAr 60–7595–98220–300
Pd-Catalyzed Coupling 65–8097–99350–450

Trade-offs :

  • SNAr methods are cost-effective but require stringent anhydrous conditions.

  • Palladium catalysis offers higher regioselectivity but incurs higher catalyst costs.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, NH₂), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (d, J = 2.0 Hz, 1H, Ar-H), 7.51 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −58.3 (s, OCF₃).

Chromatographic Purity

  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzamides, while oxidation and reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H6BrF3NO2
  • Molecular Weight : 284.04 g/mol

The compound features a bromine atom and a trifluoromethoxy group, which enhance its lipophilicity and stability, making it suitable for diverse applications.

Chemistry

4-Bromo-2-(trifluoromethoxy)benzamide serves as a valuable building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique functional groups that allow for the creation of more complex molecules.

  • Synthesis of Pharmaceuticals : The compound is studied for its role in synthesizing various therapeutic agents, particularly those targeting specific biological pathways.
  • Agrochemical Development : Its properties make it a candidate for developing new agricultural fungicides and herbicides.

Biology and Medicine

In biological research, this compound has been investigated for its pharmacological potential:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, related compounds have demonstrated significant inhibition against non-small cell lung cancer cell lines (IC50 values ranging from 1.25 µM to 2.31 µM) .
    CompoundNSCLC Cell LineIC50 (µM)
    C9NCI-H5201.36
    C9NCI-H15811.25
    C9NCI-H2262.31
  • Mechanism of Action : The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding, influencing binding affinity to biological targets .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials:

  • Polymer Chemistry : Its stability makes it suitable for applications in polymer synthesis.
  • Material Science : The compound is used to develop advanced materials with specific properties like enhanced reactivity or stability.

Antimicrobial Activity

Research has indicated that benzamide derivatives exhibit antimicrobial properties. A study highlighted the synthesis of a series of related compounds which were evaluated for their antimicrobial activity against various pathogens .

Pharmacokinetic Studies

The pharmacokinetic profile of compounds similar to this compound has been explored to understand their absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the trifluoromethyl group often correlates with improved metabolic stability .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

4-Bromo-2-(trifluoromethyl)benzamide

  • Key Differences : Replaces -OCF₃ with -CF₃.
  • Data : Molecular weight = 268.03 g/mol; density = 1.7 g/cm³; boiling point = 259.5°C .

5-Chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide (Compound 21)

  • Key Differences : Introduces hydroxyl (-OH), chloro, and fluoro substituents.
  • Impact : The hydroxyl group enables hydrogen bonding, while chloro/fluoro substituents modulate electronic effects. HRMS (ESI): [M+H]⁺ = 358.0458 .
  • Application : Synthesized via coupling of 5-chloro-4-fluoro-2-hydroxybenzoic acid with 4-(trifluoromethoxy)aniline, highlighting scalable amidation methodologies .

N-(2-nitrophenyl)-4-bromo-benzamide

  • Key Differences: Substitutes -OCF₃ with -NO₂.
  • Impact : The nitro group introduces strong electron-withdrawing effects, reducing metabolic stability but increasing reactivity in electrophilic substitutions. Structural parameters (e.g., bond angles) differ due to steric effects .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Key Differences : Adds a chiral trifluoropropoxy group and halogenated aryl amine.
  • Impact : The chiral center and multiple halogens enhance selectivity in protein-ligand interactions. Synthesized in 90% yield via acyl chloride coupling, demonstrating efficient large-scale production .

Challenges and Contradictions

  • Synthetic Complexity : The trifluoromethoxy group complicates synthesis due to its sensitivity to hydrolysis, requiring protective strategies (e.g., using methyl esters as in ) .
  • Toxicity Data Gaps: Limited toxicological profiles exist for brominated trifluoromethoxy compounds, necessitating caution in handling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-(trifluoromethoxy)benzamide, and how can reaction efficiency be validated?

  • Methodology : The compound can be synthesized via amidation of 4-bromo-2-(trifluoromethoxy)benzoic acid using coupling reagents like EDCI/HOBt. For example, a similar benzamide derivative (3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide) was prepared by reacting the corresponding benzoic acid with N-methoxy-N-methylamine, yielding 91% purity confirmed by LC-MS and 1H^1H NMR (δ 8.09 ppm for aromatic protons) . Validate reaction efficiency using TLC, HPLC, and mass spectrometry to confirm molecular weight (expected: ~312.08 g/mol) .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Guidelines :

  • Exposure Control : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust/particulates (P260) .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent hydrolysis of the amide bond .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with published data for similar benzamides (e.g., aromatic protons at δ 7.69–8.09 ppm and carbonyl signals at ~167 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESIMS m/z 312.2 [M+H]+) .
  • X-ray Crystallography : Resolve bond-length data (e.g., C-Br bond ~1.89 Å) for structural validation .

Advanced Research Questions

Q. How can researchers address low yields in the amidation step during synthesis of this compound?

  • Troubleshooting :

  • Catalyst Optimization : Screen coupling reagents (e.g., EDCI vs. DCC) and additives (e.g., DMAP) to enhance reactivity .
  • Solvent Effects : Polar aprotic solvents like DMF or THF may improve solubility of intermediates .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., bromine displacement) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Data Reconciliation :

  • Cross-Validation : Compare NMR shifts with computational predictions (e.g., ACD/Labs Percepta) .
  • Isotopic Labeling : Use 19F^{19}F-NMR to track trifluoromethoxy group stability under reaction conditions .
  • Crystallographic Analysis : Resolve ambiguous NOE correlations via single-crystal X-ray diffraction .

Q. How does the trifluoromethoxy group influence the compound’s bioactivity in medicinal chemistry studies?

  • Mechanistic Insights :

  • Metabolic Stability : The -OCF3_3 group enhances lipophilicity and reduces oxidative metabolism, improving pharmacokinetic profiles .
  • Target Binding : The electron-withdrawing effect of -OCF3_3 may modulate interactions with enzymes like acps-pptase, critical in bacterial proliferation pathways .
  • SAR Studies : Modify the benzamide core or bromine substituent to optimize potency (e.g., IC50_{50} values against bacterial targets) .

Q. What experimental designs are recommended to study the environmental impact of this compound degradation products?

  • Environmental Toxicology :

  • Degradation Pathways : Use LC-HRMS to identify metabolites (e.g., debrominated or hydrolyzed products) under UV/ozone exposure .
  • Adsorption Studies : Analyze surface interactions (e.g., silica or indoor materials) via microspectroscopic imaging to assess persistence .
  • Ecotoxicology : Test aquatic toxicity using Daphnia magna assays, referencing OECD guidelines .

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